molecular formula C18H20O2 B14671248 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione CAS No. 38321-53-8

9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione

Cat. No.: B14671248
CAS No.: 38321-53-8
M. Wt: 268.3 g/mol
InChI Key: VODWPPVPAPIXOA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenanthrene Core: The initial step involves the formation of the phenanthrene core through cyclization reactions. This can be achieved using Friedel-Crafts alkylation or acylation reactions.

    Introduction of Ethyl Groups: The ethyl groups at positions 9 and 10 are introduced through alkylation reactions using ethyl halides in the presence of a strong base.

    Reduction and Oxidation Steps: The tetrahydrophenanthrene structure is achieved through selective reduction and oxidation steps, often using reagents such as sodium borohydride (NaBH4) for reduction and chromium trioxide (CrO3) for oxidation.

    Formation of the Dione:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the phenanthrene core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halides, acids, and bases are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce diols.

Scientific Research Applications

9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound of 9,10-Diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione, lacking the ethyl and dione functionalities.

    Anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different reactivity.

    Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. These features make it valuable for specialized applications in research and industry.

Properties

CAS No.

38321-53-8

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

9,10-diethyl-4,4a,4b,5-tetrahydrophenanthrene-3,6-dione

InChI

InChI=1S/C18H20O2/c1-3-13-14(4-2)16-8-6-12(20)10-18(16)17-9-11(19)5-7-15(13)17/h5-8,17-18H,3-4,9-10H2,1-2H3

InChI Key

VODWPPVPAPIXOA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC(=O)CC2C3CC(=O)C=CC3=C1CC

Origin of Product

United States

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